2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone
Overview
Description
2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-6’-(trifluoromethyl)acetophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction conditions include a temperature of around 90°C and a molar ratio of substrate to brominating agent of 1.0:1.1 .
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from petroleum ether can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids derived from the oxidation of the acetophenone moiety.
Reduction Reactions: Products include alcohols formed by the reduction of the carbonyl group.
Scientific Research Applications
2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroacetophenone: Similar structure but lacks the trifluoromethyl group.
2-Bromo-4-(trifluoromethyl)acetophenone: Similar structure but lacks the chlorine atom.
2-Bromo-4-(trifluoromethoxy)acetophenone: Similar structure but has a trifluoromethoxy group instead of a trifluoromethyl group .
Uniqueness
2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLLKRWQLIDYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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